molecular formula C20H13F2N5O2 B2988322 2,4-difluoro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 2034584-94-4

2,4-difluoro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No.: B2988322
CAS No.: 2034584-94-4
M. Wt: 393.354
InChI Key: SPMFAAAXGJOPCI-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold substituted with 2,4-difluoro groups on the benzene ring. The 1,2,4-oxadiazole moiety is functionalized with a pyrazin-2-yl group at position 3 and a methylene-linked phenyl group at position 3.

Properties

IUPAC Name

2,4-difluoro-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N5O2/c21-13-5-6-14(15(22)10-13)20(28)25-16-4-2-1-3-12(16)9-18-26-19(27-29-18)17-11-23-7-8-24-17/h1-8,10-11H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMFAAAXGJOPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide (CAS 2034535-59-4)

  • Structural Similarities : Shares the 1,2,4-oxadiazole core and pyrazine substitution.
  • Key Differences : Replaces the 2,4-difluorobenzamide group with a 4-isopropylsulfanylphenylacetamide moiety.
  • The acetamide linker (vs. benzamide) could reduce rigidity, affecting target binding affinity.
Parameter Target Compound CAS 2034535-59-4
Molecular Formula C₂₄H₁₈F₂N₅O₂ C₂₄H₂₃N₅O₂S
Molecular Weight 454.43 g/mol 445.54 g/mol
Key Substituents 2,4-difluoro 4-isopropylsulfanyl
Potential Target Relevance Kinase/GPCR Likely kinase inhibition

Sphingosine Kinase (SphK) Inhibitors (Childress et al., 2017)

Compounds such as 23a and 23b from Childress et al. feature:

  • Shared Motifs : 1,2,4-oxadiazole core and guanidine-based side chains.
  • Key Differences :
    • Substitution with biphenylthiazole (23a) or 4′-fluoro-biphenylthiazole (23b) instead of pyrazine.
    • Inclusion of a pyrrolidine-methaniminium chloride group for enhanced solubility .
  • Functional Insights :
    • These compounds exhibit dual SphK1/SphK2 inhibition (IC₅₀ < 1 µM for both isoforms), suggesting that the oxadiazole-pyrazine variant may also target lipid kinases .
    • The difluoro substitution in the target compound could improve metabolic stability compared to the nitro or trifluoromethyl groups in Childress’s derivatives.

Isoxazole/Thiazole Derivatives ()

Examples include N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide:

  • Structural Overlap : Benzamide backbone and oxadiazole moiety.
  • Key Differences: Thioether linkage instead of methylene bridging. Substituents like cyano or nitro groups introduce strong electron-withdrawing effects.
  • Functional Implications :
    • The thioether group may confer redox activity, increasing susceptibility to metabolic degradation compared to the target compound’s stable difluoro and pyrazine groups .

Diflubenzuron ()

  • Shared Features : Difluorobenzamide scaffold.
  • Key Differences : Urea linker instead of oxadiazole-pyrazine.
  • Functional Insights :
    • Diflubenzuron acts as an insect growth regulator, while the target compound’s oxadiazole-pyrazine system likely targets mammalian enzymes.
    • The urea group in diflubenzuron enhances hydrogen bonding but reduces membrane permeability compared to the oxadiazole ring .

Data Table: Comparative Analysis

Compound Name/ID Molecular Formula Key Substituents Biological Target LogP (Predicted)
Target Compound C₂₄H₁₈F₂N₅O₂ 2,4-difluoro, pyrazin-2-yl Kinase/GPCR ~3.2
CAS 2034535-59-4 C₂₄H₂₃N₅O₂S 4-isopropylsulfanyl Kinase ~3.8
Childress 23a C₂₉H₂₈ClN₇O₂S Biphenylthiazole SphK1/SphK2 ~4.1
Diflubenzuron C₁₄H₉ClF₂N₂O₂ Urea linker Chitin synthase ~2.5

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